N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,6-dimethylpyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,6-dimethylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10-8-14(20-11(2)19-10)17(22)21-13-6-7-24-16(13)12-4-5-15(23-3)18-9-12/h4-5,8-9,13,16H,6-7H2,1-3H3,(H,21,22)/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDBWHAPSRTGJS-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,6-dimethylpyrimidine-4-carboxamide typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for yield and purity. This involves advanced techniques such as continuous flow reactors, precise temperature controls, and the use of high-purity starting materials. Industrial synthesis often employs robust catalysts and reagents that ensure efficient production at a larger scale.
Chemical Reactions Analysis
Types of Reactions: N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Converts primary alcohol groups into carboxyl groups.
Reduction: Reduces carbonyl groups to alcohols.
Substitution: Can replace hydrogen atoms with functional groups under certain conditions.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. These reactions often require specific solvents, temperatures, and pH conditions to proceed efficiently.
Major Products Formed: The major products from these reactions depend on the reaction conditions. Oxidation might yield carboxylic acids, reduction could produce alcohols, and substitution reactions might result in various substituted derivatives.
Scientific Research Applications
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,6-dimethylpyrimidine-4-carboxamide has notable applications:
Chemistry: Used as a building block in synthetic organic chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for therapeutic properties, possibly in the realm of targeted drug delivery.
Industry: Utilized in the development of specialized chemicals and materials.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets. In biological systems, it might bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction cascades, affecting cellular processes and functions.
Comparison with Similar Compounds
When compared to similar compounds, such as other oxolane-pyrimidine derivatives, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,6-dimethylpyrimidine-4-carboxamide stands out due to its unique substituent groups which may enhance its reactivity or binding affinity. Similar compounds in this class include:
Oxolane derivatives with different pyridine substitutions.
Pyrimidine carboxamides with varying alkyl or aryl groups.
This uniqueness can provide specific advantages or limitations in various applications, making it a compound of significant interest in ongoing research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
